molecular formula C14H8F6N6O5 B14465223 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol CAS No. 69175-40-2

1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol

Cat. No.: B14465223
CAS No.: 69175-40-2
M. Wt: 454.24 g/mol
InChI Key: VTKJJKRDRLBQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol is a complex organic compound characterized by the presence of multiple functional groups, including amino, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted anilines and nitrobenzenes, which undergo nitration, reduction, and condensation reactions under controlled conditions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the nitro groups may produce corresponding amines.

Scientific Research Applications

1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of multiple functional groups allows for diverse interactions, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol
  • 2-Amino-3-nitro-5-(trifluoromethyl)phenyl derivatives
  • 6-Imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the nitro and amino groups provide sites for further chemical modifications.

Properties

CAS No.

69175-40-2

Molecular Formula

C14H8F6N6O5

Molecular Weight

454.24 g/mol

IUPAC Name

[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]imino-oxidoazanium

InChI

InChI=1S/C14H8F6N6O5/c15-13(16,17)5-1-7(11(21)9(3-5)25(28)29)23-24(27)8-2-6(14(18,19)20)4-10(12(8)22)26(30)31/h1-4H,21-22H2

InChI Key

VTKJJKRDRLBQAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=[N+](C2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N)[O-])N)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.